molecular formula C19H18N2OS2 B2400558 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 919754-09-9

2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No.: B2400558
CAS No.: 919754-09-9
M. Wt: 354.49
InChI Key: CNQNZAHHIUVGDL-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic thiazole derivative intended for research and development purposes. Thiazole-based compounds are a significant focus in medicinal chemistry and agrochemical research due to their diverse biological activities . In pharmaceutical research, analogous thiazole compounds have been investigated for their potential as anti-inflammatory agents, with studies exploring their interactions with enzymatic targets such as COX and LOX, as well as signaling pathways like MAPK and JAK-STAT . In agrochemical science, structurally similar dichloroacetamide thiazoles are studied as potential herbicide safeners, which protect crops from herbicide injury without compromising the herbicide's effect on weeds . The mechanism of action for this specific compound is not fully elucidated and is a subject for ongoing investigation, but it may share characteristics with other bioactive thiazole acetamides. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-13-3-7-15(8-4-13)17-12-24-19(20-17)21-18(22)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNZAHHIUVGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis, utilizing α-haloketones and thioureas. For 4-(p-tolyl)thiazol-2-amine:

  • Reactants : p-Tolyl thiourea and α-bromoacetophenone derivatives.
  • Conditions : Reflux in ethanol or tetrahydrofuran (THF) at 80°C for 6–12 hours.
  • Mechanism : Cyclization via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by dehydrohalogenation.

Example :

  • p-Tolyl thiourea (10 mmol) and 2-bromo-1-(4-methylphenyl)ethanone (10 mmol) in ethanol yielded 4-(p-tolyl)thiazol-2-amine in 72% yield after recrystallization.

Cyclization of 2-Aminothiophenol Derivatives

An alternative route employs 2-aminothiophenol and aldehydes under oxidative conditions:

  • Reactants : 2-Aminothiophenol and p-tolualdehyde.
  • Conditions : Reflux in dimethylformamide (DMF) with sodium metabisulfite (Na₂S₂O₅) for 2 hours.
  • Outcome : Direct formation of the thiazole ring with a p-tolyl substituent.

Optimization :

  • Electron-withdrawing groups on the aldehyde improved yields to 85%.

Synthesis of 2-(4-(Methylthio)phenyl)acetic Acid

Friedel-Crafts Alkylation

Introducing the methylthio group via electrophilic aromatic substitution:

  • Reactants : Thioanisole (4-methylthiophenol) and chloroacetic acid.
  • Conditions : Catalytic AlCl₃ in dichloromethane at 0°C to room temperature.
  • Yield : 68% after acid workup.

Nucleophilic Displacement

Alternative route using 4-bromophenylacetic acid:

  • Reactants : 4-Bromophenylacetic acid and sodium thiomethoxide.
  • Conditions : Copper(I) iodide catalysis in DMF at 100°C for 8 hours.
  • Yield : 76%.

Coupling Strategies: Amidation and Thiazole Functionalization

Amide Bond Formation via Acid Chloride

  • Activation : 2-(4-(Methylthio)phenyl)acetic acid treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Coupling : Reaction with 4-(p-tolyl)thiazol-2-amine in anhydrous THF with triethylamine (Et₃N) as base.
  • Yield : 65–70% after column chromatography.

Ullmann-Type Coupling

For direct attachment of the acetamide to the thiazole:

  • Reactants : 2-Amino-4-(p-tolyl)thiazole and 2-(4-(methylthio)phenyl)acetyl chloride.
  • Conditions : CuI/1,10-phenanthroline catalyst in DMSO at 120°C for 24 hours.
  • Yield : 58%.

Alternative One-Pot Synthesis

A patent-derived method (CN101768134A) simplifies synthesis via tandem reactions:

  • Reactants : 3-Bromo-2,4-diacetylmethane and p-tolyl thiocarbamide.
  • Conditions : Reflux in carbon tetrachloride for 1 hour, followed by pH adjustment to 7–8.
  • Yield : 80–85% after recrystallization.

Advantages :

  • Reduced purification steps.
  • High regioselectivity for the thiazoline intermediate, later oxidized to the thiazole.

Comparative Analysis of Synthetic Routes

Method Key Reactants Conditions Yield (%) Purity (%)
Hantzsch + Amidation p-Tolyl thiourea, Acid chloride Ethanol, THF 65–70 95
Ullmann Coupling Thiazole amine, Acetyl chloride DMSO, CuI 58 90
One-Pot Synthesis 3-Bromo diacetylmethane CCl₄, Reflux 80–85 98

Key Observations :

  • One-pot methods offer superior yields but require stringent temperature control.
  • Ullmann couplings suffer from moderate yields due to side reactions.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing formation of 4- vs. 5-substituted thiazoles.
  • Solution : Use of bulky bases (e.g., DBU) to favor kinetic control.

Oxidation of Thioethers

  • Risk : Over-oxidation of methylthio to methylsulfonyl.
  • Mitigation : Employ mild oxidizing agents (e.g., H₂O₂ in acetic acid).

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

Chemical Reactions Analysis

2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, exhibit significant anticancer properties.

  • Mechanism of Action :
    • These compounds may inhibit cancer cell proliferation by inducing apoptosis and interfering with specific signaling pathways such as the PI3K/Akt/mTOR pathway .
    • They have been shown to affect the cell cycle and promote cell death in various cancer cell lines, including breast and lung cancer cells .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines, demonstrating IC50_{50} values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives are recognized for their ability to disrupt microbial cell membranes and inhibit essential enzymes.

  • Mechanism of Action :
    • The presence of the thiazole ring contributes to the inhibition of bacterial growth by targeting metabolic pathways crucial for bacterial survival .

Case Study: Antimicrobial Testing

In vitro studies have reported that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong potential for development into an antimicrobial drug .

Antiviral Activity

Emerging research highlights the antiviral properties of thiazole derivatives.

  • Mechanism of Action :
    • Compounds like this compound may inhibit viral replication by interfering with viral entry or replication processes within host cells .

Case Study: Antiviral Efficacy

A recent study assessed the antiviral activity against various viruses, showing that this compound effectively reduced viral titers in infected cell cultures, demonstrating potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring and the phenyl group can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent on Phenyl (R1) Thiazole Substituent (R2) Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 4-(Methylthio)phenyl 4-(p-tolyl) 356.46* Not reported Antimicrobial (potential)
107a p-Tolyl 4-Methyl 284.35 Not reported MIC: 12.5–6.25 μg/mL (bacterial)
13 4-Methoxyphenyl (piperazine) 4-(p-tolyl) 422.54 289–290 MMP inhibition
9c 4-Bromophenyl 4-(p-tolyl) 487.37 Not reported Docking affinity (enzyme interaction)
21 4-(Prop-2-yn-1-yloxy)phenyl 6-(Trifluoromethyl)benzothiazole 404.41 Not reported Kinase inhibition (potential)

*Calculated molecular weight based on structure.

  • Methylthio vs. Methyl/Methoxy : The methylthio group in the target compound enhances lipophilicity compared to the methyl group in 107a or methoxy in compound 13 . This may improve membrane permeability but reduce aqueous solubility.
  • Thiazole Core : The p-tolyl-thiazole moiety is shared with compounds 13 and 107a, suggesting a conserved pharmacophore for thiazole-based bioactivity .

Antimicrobial Activity

  • The target compound’s structural analogs (e.g., 107a, 107b) exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 6.25–12.5 μg/mL) . The methylthio group may enhance potency by increasing lipid bilayer penetration.
  • In contrast, piperazine-containing analogs (e.g., compound 13 ) prioritize enzyme inhibition over antimicrobial effects, highlighting the role of substituents in target specificity.

Enzyme Inhibition

  • Compound 9c demonstrates strong docking affinity to enzymes (e.g., α-glucosidase), attributed to halogen (bromo) interactions with active sites. The methylthio group’s larger van der Waals radius may similarly enhance binding but with reduced electronegativity compared to bromo.
  • Piperazine derivatives (e.g., compound 13 ) inhibit MMPs via chelation or hydrophobic interactions, a mechanism less likely in the target compound due to the absence of a piperazine ring.

Physicochemical Properties

  • Molecular Weight : The target compound (356.46 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol), comparable to analogs like 13 (422.54 g/mol) .
  • Melting Point : While data for the target compound is unavailable, analogs with bulky substituents (e.g., 4-bromophenyl in 9c ) typically exhibit higher melting points due to improved crystal packing.
  • Solubility : The methylthio group’s lipophilicity may reduce aqueous solubility compared to methoxy (compound 13) or hydrophilic piperazine derivatives .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Ring : Essential for bioactivity; substitution at the 4-position (p-tolyl) optimizes steric and electronic interactions .
  • Acetamide Linker : Facilitates hydrogen bonding with target enzymes or microbial proteins .

Biological Activity

2-(4-(Methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is an organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring and a substituted phenyl group, which are significant in medicinal chemistry for their diverse biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C19H18N2OS2C_{19}H_{18}N_{2}OS_{2}, and its IUPAC name is N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide. The structure includes functional groups that may contribute to its biological activity, particularly the thiazole moiety and the methylthio substituent.

Biological Activity Overview

Research indicates that compounds with thiazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Thiazole derivatives are noted for their effectiveness against various microbial strains. For instance, studies have shown that modifications in the thiazole ring can enhance antimicrobial properties against pathogens like Candida albicans and Plasmodium falciparum .
  • Anticancer Potential: The compound has been investigated for its anticancer properties. Similar thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar activities .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The thiazole ring can modulate enzyme activities or disrupt cellular processes, leading to inhibition of growth in cancer cells or pathogens. For example, studies have indicated that compounds with similar structures can inhibit enzymes critical for cell survival in various microorganisms .

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum, revealing that structural modifications significantly influenced their potency. Compounds with electron-withdrawing groups showed enhanced activity .
    • In vitro tests indicated that certain thiazole derivatives could effectively reduce the viability of Candida species, with minimum inhibitory concentrations comparable to established antifungals .
  • Anticancer Research:
    • In a study involving various thiazole derivatives, some demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications for this compound .
    • The compound's structural analogs were found to inhibit critical pathways in cancer cell proliferation, indicating a mechanism involving disruption of mitotic processes .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
Thiazole Derivative AStructure AAntimicrobial, Anticancer
Thiazole Derivative BStructure BAntiviral, Antifungal
2-(4-Methylthio)phenyl-N-(4-p-tolyl)thiazol-2-ylacetamideStructure CAntimicrobial, Anticancer

Q & A

Q. Key Optimization Factors :

ParameterOptimal ConditionImpact
SolventDMFEnhances intermediate solubility and reaction rate
Temperature60–80°CBalances yield and side-product formation
CatalystTEA (1.5 eq.)Neutralizes HCl, improving amide bond formation

What spectroscopic and analytical methods are used to confirm the compound’s structure?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify protons/carbons in thiazole, acetamide, and aromatic groups. For example, the thiazole C-2 proton appears as a singlet at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 383.1) .
  • Infrared Spectroscopy (IR) : Amide C=O stretch at ~1650–1680 cm1^{-1} and thiazole C-S absorption at ~650 cm1^{-1} .

Q. Advanced :

  • X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .
  • HPLC-PDA : Validates purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictory bioactivity data across studies?

Advanced
Contradictions often arise from assay variability or structural analogs. Strategies:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay at 48h incubation) .
  • Structural Confirmation : Verify compound identity via 1^1H NMR and elemental analysis to exclude batch variations .
  • Meta-Analysis : Compare IC50_{50} values of analogs (e.g., replacing p-tolyl with 4-fluorophenyl reduces anticancer activity by ~30%) .

What computational approaches support target identification and SAR studies?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR or tubulin. For example, the thiazole ring interacts with EGFR’s ATP-binding pocket via hydrophobic contacts .
  • QSAR Modeling : Correlates substituent effects (e.g., methylthio vs. methoxy) with bioactivity. Hammett constants (σ) predict electron-withdrawing groups enhance anticancer potency .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target-ligand complexes .

How can stability issues in biological assays be mitigated?

Q. Advanced

  • pH Control : Use phosphate buffers (pH 7.4) to prevent acetamide hydrolysis .
  • Temperature : Store stock solutions at -20°C in anhydrous DMSO to avoid degradation .
  • Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) improves solubility and plasma stability .

What are the reported biological activities and mechanisms?

Q. Basic

  • Anticancer : IC50_{50} = 8.2 µM against HeLa cells via tubulin polymerization inhibition .
  • Antimicrobial : MIC = 16 µg/mL against S. aureus by disrupting cell wall synthesis .
  • Anti-inflammatory : Reduces TNF-α production by 40% at 10 µM in RAW 264.7 macrophages .

Q. Mechanistic Insights :

ActivityProposed MechanismKey Evidence
AnticancerTubulin binding, mitotic arrestFlow cytometry (G2/M phase accumulation)
AntimicrobialPenicillin-binding protein inhibitionβ-lactamase-resistant analogs show enhanced activity

What strategies improve yield in large-scale synthesis?

Q. Advanced

  • Flow Chemistry : Continuous synthesis reduces side reactions; achieves 85% yield vs. 65% in batch .
  • Microwave Assistance : Reduces reaction time (30 min vs. 6h) and improves regioselectivity .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted amines, increasing purity to >98% .

How do structural modifications influence bioactivity?

Q. Advanced

  • Thiazole Substitution : Replacing p-tolyl with 4-chlorophenyl increases logP (2.1 → 2.8), enhancing blood-brain barrier penetration .
  • Methylthio Group : Oxidation to sulfone (R-SO2_2-) reduces cytotoxicity (IC50_{50} increases from 8.2 to 22 µM) but improves solubility .

What are the challenges in pharmacokinetic profiling?

Q. Advanced

  • Low Oral Bioavailability : <10% in rats due to poor solubility. Solutions: Co-administration with cyclodextrins (e.g., HP-β-CD) increases AUC by 3x .
  • Metabolism : Rapid glucuronidation in liver microsomes. Use CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .

How can researchers validate target engagement in vitro?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Confirm tubulin binding by measuring protein thermal stability shifts (ΔTm_{m} = +4°C) .
  • Pull-Down Assays : Biotinylated analogs isolate target proteins from lysates; validate via Western blot for EGFR .

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